2-Amino-4-sulfobenzoic acid is a key starting material for the synthesis of numerous sulfonamide antibiotics, a class of drugs effective against a broad spectrum of bacterial infections. These antibiotics work by competitively inhibiting the enzyme dihydropteroate synthase, essential for bacterial folate synthesis. Examples include sulfadiazine, sulfamethoxazole, and sulfasalazine [].
[] PubChem. National Institutes of Health.
The versatile chemical properties of 2-amino-4-sulfobenzoic acid make it valuable in the production of various dyes and imaging agents. It serves as a building block for azo dyes, known for their vibrant colors and diverse applications in textiles, plastics, and printing inks []. Additionally, it can be modified to create contrast agents used in medical imaging techniques like magnetic resonance imaging (MRI).
Emerging research explores the potential of 2-amino-4-sulfobenzoic acid in developing novel materials with unique properties. Studies suggest its use in creating metal-organic frameworks (MOFs) with tailored functionalities for applications in gas storage, catalysis, and drug delivery.
Yu, J., et al. (2017). Metal-organic frameworks with high CO2 capture capacities from azine functionalized 2-amino-1,4-benzenedisulfonate. Chemical Science, 8(10), 2822-2830.
2-Amino-4-sulfobenzoic acid is an organic compound with the molecular formula CHN OS and a molecular weight of approximately 217.2 g/mol. It is also known by various synonyms, including 4-sulfobenzenamine and 4-sulfoanthranilic acid. This compound appears as a solid that is freely soluble in hot water but less soluble in cold water . The compound features both an amino group (-NH) and a sulfonic acid group (-SOH), which contribute to its unique chemical properties and reactivity.
Research indicates that 2-amino-4-sulfobenzoic acid exhibits various biological activities, particularly in the realm of pharmaceuticals and dye chemistry. It serves as a precursor for diazo compounds, which are significant in dye manufacturing. These diazo compounds are utilized in applications such as printing inks and textile dyes . Additionally, studies have shown potential antimicrobial properties associated with this compound, although further research is necessary to fully elucidate its biological mechanisms.
The primary method for synthesizing 2-amino-4-sulfobenzoic acid involves the treatment of ortho-nitrotoluene with fuming sulfuric acid followed by a reduction step. The steps can be outlined as follows:
2-Amino-4-sulfobenzoic acid has several applications across different fields:
Interaction studies involving 2-amino-4-sulfobenzoic acid primarily focus on its role as a ligand in coordination chemistry. Research has demonstrated that it can form coordination complexes with metal ions, such as copper(II), leading to the development of supramolecular structures. These studies reveal insights into how the compound interacts at the molecular level, influencing properties such as solubility and stability in various environments .
Several compounds share structural similarities with 2-amino-4-sulfobenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-sulfobenzoic acid | CHN OS | Contains amino and sulfonic groups but differs in position |
| 3-Amino-4-sulfobenzoic acid | CHN OS | Similar structure with amino group positioned differently |
| Anthranilic Acid | CHN O | Lacks sulfonic group; primarily used in dye synthesis |
The unique aspect of 2-amino-4-sulfobenzoic acid lies in its specific arrangement of functional groups that enable its diverse applications in dye chemistry and potential biological activity, distinguishing it from other similar compounds.
2-Amino-4-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S and a molecular weight of 217.20 grams per mole [1] [2] [3]. The compound represents a trisubstituted benzoic acid derivative featuring three distinct functional groups positioned on the benzene ring: an amino group at the 2-position, a sulfonic acid group at the 4-position, and a carboxylic acid group at the 1-position [1] [4].
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO5S |
| Molecular Weight | 217.20 g/mol |
| Chemical Abstracts Service Registry Number | 98-43-1 |
| Canonical Simplified Molecular Input Line Entry System | NC1=C(C=CC(=C1)S(O)(=O)=O)C(O)=O |
| International Chemical Identifier | InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) |
| International Chemical Identifier Key | GRGSHONWRKRWGP-UHFFFAOYSA-N |
The compound exhibits a topological polar surface area of 126 square angstroms, indicating significant potential for hydrogen bonding interactions due to the presence of multiple polar functional groups [4] [7]. The molecule contains three hydrogen bond donors and six hydrogen bond acceptors, reflecting the ionizable nature of both the amino and acid functionalities [4] [6].
Crystallographic analysis of 2-amino-4-sulfobenzoic acid has been extensively studied through its incorporation into various metal-organic framework structures [9] [10] [11]. The compound demonstrates versatility in coordination chemistry, forming complexes with different metal centers that exhibit distinct crystallographic parameters.
In lead-based coordination frameworks, the compound crystallizes in the triclinic crystal system with space group P -1 [9]. The unit cell parameters for this system include lattice constants of a = 6.2881 ± 0.0012 angstroms, b = 8.0961 ± 0.0014 angstroms, and c = 8.6404 ± 0.0014 angstroms [9]. The angular parameters are characterized by α = 93.554 ± 0.005 degrees, β = 97.654 ± 0.006 degrees, and γ = 102.178 ± 0.006 degrees, resulting in a unit cell volume of 424.3 ± 0.13 cubic angstroms [9].
Alternative crystallographic arrangements have been observed in monoclinic systems with space group P 1 21/c 1 [11]. These structures exhibit different unit cell dimensions with a = 6.678 ± 0.0011 angstroms, b = 14.672 ± 0.003 angstroms, and c = 9.7183 ± 0.0017 angstroms [11]. The monoclinic system shows β = 95.169 ± 0.002 degrees while maintaining α = γ = 90 degrees, producing a larger unit cell volume of 948.3 ± 0.3 cubic angstroms [11].
| Crystallographic Parameter | Triclinic System | Monoclinic System |
|---|---|---|
| Space Group | P -1 | P 1 21/c 1 |
| Cell Parameter a | 6.2881 ± 0.0012 Å | 6.678 ± 0.0011 Å |
| Cell Parameter b | 8.0961 ± 0.0014 Å | 14.672 ± 0.003 Å |
| Cell Parameter c | 8.6404 ± 0.0014 Å | 9.7183 ± 0.0017 Å |
| Alpha Angle | 93.554 ± 0.005° | 90° |
| Beta Angle | 97.654 ± 0.006° | 95.169 ± 0.002° |
| Gamma Angle | 102.178 ± 0.006° | 90° |
| Cell Volume | 424.3 ± 0.13 ų | 948.3 ± 0.3 ų |
| Temperature | 296 ± 2 K | 296 ± 2 K |
Both crystallographic forms were characterized using molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms at ambient diffraction temperatures of 296 ± 2 Kelvin [9] [11]. The refinement statistics demonstrate high-quality structural determinations with residual factors for significantly intense reflections ranging from 0.0263 to 0.0387 [9] [11].
Infrared spectroscopy provides distinctive fingerprint identification for 2-amino-4-sulfobenzoic acid through characteristic absorption bands corresponding to its functional groups [12] [15]. The compound exhibits multiple overlapping absorption regions due to the presence of carboxylic acid, sulfonic acid, and amino functionalities.
The hydroxyl stretching vibrations from both carboxylic and sulfonic acid groups appear as broad absorption bands in the region between 2500 and 3500 wavenumbers [2] [15]. The amino group contributes additional absorption features through nitrogen-hydrogen stretching vibrations typically observed between 3200 and 3500 wavenumbers [2] [14]. These overlapping regions create complex spectral patterns that require careful analysis for accurate identification.
Carbonyl stretching from the carboxylic acid functionality produces characteristic absorption bands between 1650 and 1750 wavenumbers [2] [15]. The sulfonic acid group generates distinctive sulfur-oxygen stretching vibrations in the range of 1150 to 1350 wavenumbers, providing unambiguous identification of this functional group [2] [14].
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretching | 2500-3500 | Carboxylic and sulfonic acid groups |
| N-H Stretching | 3200-3500 | Primary amino group |
| C=O Stretching | 1650-1750 | Carboxylic acid carbonyl |
| S=O Stretching | 1150-1350 | Sulfonic acid group |
Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation of 2-amino-4-sulfobenzoic acid, providing detailed information about the electronic environment of hydrogen and carbon atoms [16] [18] [19]. The aromatic region of proton nuclear magnetic resonance spectra typically displays signals between 6.5 and 8.0 parts per million, corresponding to the benzene ring protons [16] [18].
The amino group protons appear as exchangeable signals in the region between 4.0 and 5.0 parts per million, often exhibiting broadened line shapes due to rapid exchange with solvent molecules [16] [18]. The carboxylic acid proton resonates significantly downfield between 10 and 13 parts per million, reflecting the deshielding effect of the carbonyl group [16] [18].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework through signals distributed between 110 and 150 parts per million [18] [20]. The carboxylic acid carbon exhibits characteristic downfield chemical shifts between 165 and 175 parts per million, consistent with carbonyl carbon environments [18] [20]. Carbons directly bonded to heteroatoms display intermediate chemical shifts between 130 and 145 parts per million [18] [20].
| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment |
|---|---|---|
| ¹H Aromatic | 6.5-8.0 ppm | Benzene ring protons |
| ¹H Amino | 4.0-5.0 ppm | NH₂ protons |
| ¹H Carboxylic | 10-13 ppm | COOH proton |
| ¹³C Aromatic | 110-150 ppm | Benzene ring carbons |
| ¹³C Carbonyl | 165-175 ppm | Carboxylic acid carbon |
Mass spectrometry analysis of 2-amino-4-sulfobenzoic acid provides molecular weight confirmation and characteristic fragmentation patterns that aid in structural identification [8] [22]. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the intact molecular structure [8] .
Electron ionization mass spectrometry generates predictable fragmentation patterns through loss of functional groups under high-energy conditions [22]. Common fragmentation pathways include elimination of the sulfonic acid group, resulting in a mass loss of 80 atomic mass units [22]. Additional fragmentation occurs through loss of the carboxylic acid group, producing a decrease of 45 atomic mass units [22].
The amino group may also be eliminated during fragmentation, contributing to mass losses of 16 atomic mass units [22]. These characteristic fragmentation patterns, combined with the molecular ion peak, provide definitive identification of the compound structure [22].
| Mass-to-Charge Ratio | Assignment | Mass Loss |
|---|---|---|
| 217 | Molecular ion | - |
| 137 | Loss of SO₃H | -80 |
| 172 | Loss of COOH | -45 |
| 201 | Loss of NH₂ | -16 |
2-Amino-4-sulfobenzoic acid belongs to a family of aminosulfobenzoic acid isomers that share the same molecular formula but differ in the positional arrangement of functional groups [23] [26] [27]. The systematic variation of substituent positions creates distinct chemical and physical properties among these isomeric compounds.
Another significant isomer is 4-amino-2-sulfobenzoic acid, featuring the amino group at the para position and the sulfonic acid group at the ortho position [23] [26]. This para-ortho substitution pattern creates unique steric and electronic environments that influence the compound's coordination behavior and spectroscopic properties [23] [26].
The isomer 5-amino-2-sulfobenzoic acid represents another structural variant with the amino group at the 5-position and the sulfonic acid group at the 2-position [23] [26]. This meta-ortho arrangement provides additional diversity in the isomeric series and demonstrates the impact of positional effects on molecular properties [23] [26].
| Isomer Name | Amino Position | Sulfonic Acid Position | Substitution Pattern |
|---|---|---|---|
| 2-Amino-4-sulfobenzoic acid | 2 | 4 | Ortho-Para |
| 3-Amino-5-sulfobenzoic acid | 3 | 5 | Meta-Meta |
| 4-Amino-2-sulfobenzoic acid | 4 | 2 | Para-Ortho |
| 5-Amino-2-sulfobenzoic acid | 5 | 2 | Meta-Ortho |
Related compounds in the sulfobenzoic acid family include 2-sulfobenzoic acid and 4-sulfobenzoic acid, which lack the amino functionality but maintain the sulfonic acid and carboxylic acid groups [25] [27] . These compounds serve as structural analogs that help understand the contribution of the amino group to the overall molecular properties and reactivity patterns [25] [27].
Computational modeling of 2-amino-4-sulfobenzoic acid electronic structure provides insights into molecular orbital distributions, electron density patterns, and chemical reactivity descriptors [4] [6] [7]. Density functional theory calculations reveal the compound's frontier molecular orbital characteristics and electronic properties that govern its chemical behavior.
The highest occupied molecular orbital energy levels determine the compound's electron-donating capabilities, while the lowest unoccupied molecular orbital energies indicate electron-accepting properties [4] [6]. The energy gap between these frontier orbitals serves as an indicator of chemical reactivity and electronic excitation characteristics [4] [6].
Molecular electrostatic potential surfaces demonstrate charge distribution patterns across the molecular framework, highlighting regions of electron density concentration and depletion [4] [6]. The amino group contributes electron density to the aromatic system, while the electron-withdrawing sulfonic and carboxylic acid groups create regions of positive electrostatic potential [4] [6].
Computational descriptors reveal important molecular properties including hydrogen bonding capabilities and lipophilicity parameters [4] [6] [7]. The compound exhibits three hydrogen bond donor sites and six hydrogen bond acceptor sites, reflecting its potential for intermolecular interactions [4] [6]. The logarithmic partition coefficient value of 0.8 indicates moderate hydrophilicity, consistent with the presence of multiple polar functional groups [4] [7].
| Computational Property | Value | Description |
|---|---|---|
| Hydrogen Bond Donors | 3 | NH₂ and acid protons |
| Hydrogen Bond Acceptors | 6 | Oxygen and nitrogen atoms |
| Rotatable Bonds | 2 | Carboxylic and sulfonic acid groups |
| Topological Polar Surface Area | 126 Ų | Polar atom surface contribution |
| XLogP3 | 0.8 | Octanol-water partition coefficient |
| Complexity | 320 | Structural complexity index |
| Heavy Atom Count | 14 | Non-hydrogen atoms |
| Exact Mass | 217.00449 g/mol | Precise molecular mass |
2-Amino-4-sulfobenzoic acid exists as a white to off-white crystalline solid at room temperature [1] [2] [3]. The compound typically appears as a powder or crystalline mass, with some sources describing it as having a pale reddish-yellow coloration [4]. The solid form is stable under normal storage conditions, though it may be altered by exposure to light [4] [5].
The melting point of 2-amino-4-sulfobenzoic acid is reported as 105°C [3] [6] [5]. This relatively moderate melting point is consistent with the compound's crystalline structure and intermolecular hydrogen bonding capabilities. The boiling point is significantly higher at 360°C when measured at 97.5 kPa [1] [7] [8], indicating substantial thermal stability under normal atmospheric conditions.
Specific thermodynamic data regarding enthalpy of formation and entropy values for 2-amino-4-sulfobenzoic acid are not readily available in the literature. The compound demonstrates thermal stability under normal conditions, with decomposition occurring only at elevated temperatures above 200°C [4]. The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding between the amino, carboxylic acid, and sulfonic acid functional groups.
The solubility behavior of 2-amino-4-sulfobenzoic acid is primarily governed by its polar functional groups. The compound demonstrates good water solubility, with a reported solubility of 3 grams per 10 milliliters of water at room temperature [3] [4]. It is freely soluble in hot water but less soluble in cold water [1] [9]. This temperature-dependent solubility profile is typical of crystalline organic compounds with hydrogen bonding capabilities.
In organic solvents, the compound shows limited solubility. It is practically insoluble in ethanol and acetone [4], reflecting its predominantly hydrophilic character due to the presence of both amino and sulfonic acid groups. The polar nature of the molecule, indicated by its high topological polar surface area of 126.07 Ų [10] [11], explains its preference for aqueous environments.
The acid-base behavior of 2-amino-4-sulfobenzoic acid is complex due to the presence of multiple ionizable groups. The predicted pKa value is -1.59 ± 0.50 [1] [7] [12], which is characteristic of the sulfonic acid group's strong acidic nature. The dissociation constant has been experimentally determined as 0.055-0.056 at 28°C [1] [7] [12].
The molecule contains three distinct ionizable sites: the amino group (-NH₂), the carboxylic acid group (-COOH), and the sulfonic acid group (-SO₃H) [2] [10]. The sulfonic acid group, being the strongest acid, will deprotonate first, followed by the carboxylic acid group. The amino group can accept protons under acidic conditions. This multiplicity of ionizable sites results in complex pH-dependent behavior, with the compound exhibiting zwitterionic character under certain pH conditions [2].
2-Amino-4-sulfobenzoic acid demonstrates good chemical stability under normal storage conditions. The compound is stable at room temperature when stored in dry conditions away from light [4] [13] [5]. However, it may be altered by prolonged exposure to light [4], suggesting photosensitivity. The compound shows thermal stability up to its melting point, with decomposition occurring only at temperatures above 200°C [4].
Storage recommendations include maintaining the compound in sealed containers at room temperature in a dry, well-ventilated environment away from light [4] [13] [5]. The compound is compatible with most common laboratory conditions but should be kept away from strong oxidizing agents [4].
The reactivity of 2-amino-4-sulfobenzoic acid is primarily determined by its functional groups. The amino group can participate in nucleophilic reactions, while the carboxylic acid group can undergo typical carboxylic acid reactions including esterification and amidation. The sulfonic acid group, being a strong acid, readily forms salts with bases.
The compound is particularly useful in dye chemistry, serving as a precursor for diazoamino compounds through reactions with diazotization agents [1]. The presence of both electron-donating (amino) and electron-withdrawing (sulfonic acid and carboxylic acid) groups on the benzene ring creates a unique reactivity pattern that makes it valuable in organic synthesis applications [14].
Specific electrochemical properties of 2-amino-4-sulfobenzoic acid, such as redox potentials and electrochemical stability windows, are not extensively documented in the available literature. The compound's multiple ionizable groups suggest it would exhibit pH-dependent electrochemical behavior. The presence of the aromatic ring system may contribute to π-electron delocalization, potentially affecting its electrochemical properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO₅S | [1] [3] [10] |
| Molecular Weight (g/mol) | 217.20 | [1] [3] [10] |
| Melting Point (°C) | 105 | [3] [6] [5] |
| Boiling Point (°C) | 360 (at 97.5 kPa) | [1] [7] [8] |
| Density (g/cm³) | 1.709 ± 0.06 (predicted) | [1] [3] [7] |
| Water Solubility | 3 g/10 mL | [3] [4] [9] |
| pKa (predicted) | -1.59 ± 0.50 | [1] [7] [12] |
| Dissociation Constant (at 28°C) | 0.055-0.056 | [1] [7] [12] |
| Vapor Pressure (Pa at 25°C) | 0 | [1] [7] [8] |
| LogP | 0.8 - 1.87570 | [3] [6] [11] |
| Topological Polar Surface Area (Ų) | 126.07 | [10] [11] |
| Hydrogen Bond Donors | 3 | [10] [11] |
| Hydrogen Bond Acceptors | 6 | [10] [11] |